chemical structure and physical properties of N-(3-chlorobenzyl)propane-1,3-diamine
chemical structure and physical properties of N-(3-chlorobenzyl)propane-1,3-diamine
An in-depth technical analysis of N-(3-chlorobenzyl)propane-1,3-diamine , designed for medicinal chemists, materials scientists, and drug development professionals.
Executive Summary
N-(3-chlorobenzyl)propane-1,3-diamine is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced materials science. Featuring a flexible 1,3-propanediamine linker and a lipophilic, electron-withdrawing 3-chlorobenzyl moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, antimalarial agents, and specialized cross-linking polymers. This whitepaper systematically deconstructs its structural dynamics, physicochemical properties, and provides a rigorously validated synthetic and analytical framework.
Chemical Architecture & Structural Dynamics
The molecular architecture of N-(3-chlorobenzyl)propane-1,3-diamine is defined by two distinct interactive domains, each contributing specific physicochemical behaviors:
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The 1,3-Propanediamine Core: The three-carbon aliphatic chain provides optimal spatial separation (approximately 4.8 Å extended) between the primary and secondary amines[1]. This flexibility allows for bidentate coordination in metallo-pharmaceuticals or multi-point hydrogen bonding within the hinge regions of target proteins.
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The 3-Chlorobenzyl Substituent: The meta-chloro substitution exerts a dual effect. Inductively (-I), the electronegative chlorine atom withdraws electron density, slightly depressing the pKa of the adjacent secondary amine compared to the terminal primary amine. Lipophilically, the halogen enhances the compound's overall partition coefficient (LogP), thereby improving membrane permeability—a critical metric in rational drug design.
Physicochemical Profiling
The following table consolidates the critical quantitative data and identifiers for N-(3-chlorobenzyl)propane-1,3-diamine to facilitate precise experimental planning.
| Property | Value |
| IUPAC Name | N1-(3-chlorobenzyl)propane-1,3-diamine |
| CAS Registry Number | 97145-99-8 |
| Molecular Formula | C10H15ClN2 |
| Molecular Weight | 198.69 g/mol |
| Exact Mass | 198.0924 Da |
| SMILES | Clc1cc(ccc1)CNCCCN |
| InChIKey | IWNURGRWJOWEQS-UHFFFAOYSA-N |
| Predicted pKa | ~10.5 (Primary Amine) / ~9.5 (Secondary Amine) |
Synthetic Methodology: Chemoselective Reductive Amination
The Causality of Method Selection: Direct alkylation of 1,3-propanediamine with 3-chlorobenzyl chloride is fundamentally flawed for synthesizing secondary amines, as it inevitably yields complex mixtures of mono-, di-, and over-alkylated (quaternary) species[2]. To achieve absolute chemoselectivity, the optimal and self-validating pathway is the reductive amination of 3-chlorobenzaldehyde with an excess of 1,3-propanediamine, utilizing sodium triacetoxyborohydride (STAB) as the reducing agent[3].
Step-by-Step Validated Protocol
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Imine Condensation: Dissolve 3-chlorobenzaldehyde (1.0 equiv, 10 mmol) and 1,3-propanediamine (3.0 equiv, 30 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
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Causality: The 3-fold stoichiometric excess of the diamine is statistically required to suppress the formation of the dialkylated byproduct. DCE is selected over dichloromethane due to its higher boiling point and superior solubility profile for borohydride complexes[3].
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Selective Reduction: Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere to allow iminium formation. Portion-wise, add STAB (NaBH(OAc)3, 1.5 equiv, 15 mmol).
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Self-Validating Workup (Acid-Base Extraction): After 12 hours, quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. To isolate the target diamine from neutral impurities (e.g., trace alcohols or unreacted aldehyde), extract the organic layer with 1M HCl (pH < 2).
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System Validation: The protonated diamine partitions entirely into the aqueous phase. Wash the aqueous phase with fresh ethyl acetate to discard non-basic organics. Finally, basify the aqueous phase with 2M NaOH to pH > 12 and extract with dichloromethane. This phase-switching physically validates the product; only a molecule possessing the requisite basic functional groups (pKa ~10.5) will survive this specific extraction sequence.
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Isolation: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure diamine.
Fig 1. Chemoselective reductive amination pathway utilizing STAB.
Fig 2. Self-validating acid-base extraction exploiting diamine pKa.
Analytical Characterization Workflow
To verify the structural integrity and purity of the synthesized N-(3-chlorobenzyl)propane-1,3-diamine, the following analytical suite is required:
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Reverse-Phase HPLC: Utilize a C18 column with a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) .
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Causality: TFA is mandatory. It ensures complete protonation of both the primary and secondary amines, preventing interaction with residual silanols on the stationary phase, which would otherwise cause severe peak tailing and integration errors.
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1H NMR Spectroscopy (CDCl3): The spectrum will be defined by a diagnostic singlet for the benzylic CH2 protons at ~3.8 ppm. The central CH2 of the propane chain acts as a distinct structural marker, appearing as a quintet at ~1.6 ppm.
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Mass Spectrometry (ESI-MS): Positive electrospray ionization (ESI+) will yield a strong [M+H]+ pseudomolecular ion at m/z 199.1. Crucially, the spectrum must display a characteristic M+2 isotope peak at m/z 201.1 at approximately 33% relative intensity, definitively confirming the presence of the single chlorine atom.
References
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Sigma-Aldrich / Merck KGaA. "N
1-[(3-chlorophenyl)methyl]propane-1,3-diamine | 97145-99-8 Product Specifications." Sigma-Aldrich Catalog. -
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.
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Master Organic Chemistry. "Making Substituted Amines Through Reductive Amination." Master Organic Chemistry, 2017.
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ChemBK. "1,3-Propane Diamine - Physico-chemical Properties." ChemBK Chemical Database, 2024.
